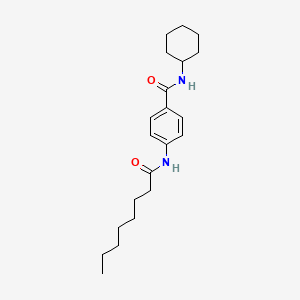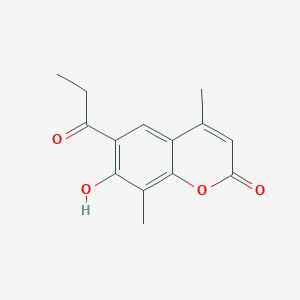![molecular formula C20H24N2O2 B11110645 N-hexyl-2-[(phenylcarbonyl)amino]benzamide](/img/structure/B11110645.png)
N-hexyl-2-[(phenylcarbonyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(BENZOYLAMINO)-N~1~-HEXYLBENZAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzoylamino group and a hexylbenzamide moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZOYLAMINO)-N~1~-HEXYLBENZAMIDE typically involves a multi-step process. One common method includes the reaction of anthranylamide with propionic anhydride in an alkaline medium, followed by Schotten-Baumann acylation. This method is optimized to use less toxic and more environmentally friendly solvents like DMSO instead of DMF . The final step involves the reaction of 2-phenylbenzoxazinone-4 with aromatic amines, ensuring selective control to avoid the formation of quinazolinone-4 derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of cost-effective starting materials and environmentally benign solvents is crucial for industrial applications. The optimization of reaction conditions to enhance yield and purity is also a key consideration in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(BENZOYLAMINO)-N~1~-HEXYLBENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like KMnO₄ or OsO₄.
Reduction: Common reducing agents include LiAlH₄ and NaBH₄.
Substitution: This compound can participate in nucleophilic substitution reactions with reagents like RLi or RMgX.
Common Reagents and Conditions
Oxidation: KMnO₄ in an acidic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Organometallic reagents like RLi in an inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
2-(BENZOYLAMINO)-N~1~-HEXYLBENZAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(BENZOYLAMINO)-N~1~-HEXYLBENZAMIDE involves its interaction with specific molecular targets and pathways. It is known to enhance the activity of certain enzymes and inhibit the expression of inflammatory mediators like prostaglandin E₂ and tumor necrosis factor-α . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cellular components from oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2-Benzoylamino-5-cyanomethyl-1,3,4-oxadiazole: Exhibits similar antioxidant properties.
N-(5-(7-methyl-5-oxo-2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide: Known for its high protection against DNA damage.
2-[2-(Benzoylamino)benzoylamino]benzoic acid: Identified as a potent antiadenoviral compound.
Uniqueness
2-(BENZOYLAMINO)-N~1~-HEXYLBENZAMIDE stands out due to its unique combination of benzoylamino and hexylbenzamide groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H24N2O2 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-benzamido-N-hexylbenzamide |
InChI |
InChI=1S/C20H24N2O2/c1-2-3-4-10-15-21-20(24)17-13-8-9-14-18(17)22-19(23)16-11-6-5-7-12-16/h5-9,11-14H,2-4,10,15H2,1H3,(H,21,24)(H,22,23) |
InChI Key |
URWVAQNOBBOJBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-(2,6-dichlorophenyl)methylidene]naphtho[1,2-d][1,3]thiazol-2-amine](/img/structure/B11110562.png)
![N-[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B11110572.png)
![17-(4-Ethoxyphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde (non-preferred name)](/img/structure/B11110573.png)
![(2R,3R,10bS)-3-(2,2-dimethylpropanoyl)-2-(naphthalen-1-yl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B11110581.png)
![(3E)-3-(2-{[4-(acetylamino)phenyl]carbonyl}hydrazinylidene)-N-(4-chlorophenyl)butanamide](/img/structure/B11110587.png)
![N-{2-oxo-2-[2-(pentan-3-ylidene)hydrazinyl]-1-phenylethyl}benzamide](/img/structure/B11110599.png)
![3-(3-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)-2H-chromen-2-one](/img/structure/B11110600.png)

![3-{5-[(Z)-(2-{4-[(4-methoxyphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11110610.png)
![4-Chloro-N-({N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11110612.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide](/img/structure/B11110614.png)
![N-[(4-bromophenyl)methyl]-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B11110627.png)

![2-({5-[(E)-(2-octanoylhydrazinylidene)methyl]furan-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B11110644.png)
